molecular formula C18H19N5O B12168030 N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12168030
M. Wt: 321.4 g/mol
InChI Key: BKSHLAGKTWYNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of both phenyl and tetrazole groups in its structure makes it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-(1H-tetrazol-1-yl)phenylacetic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-Tetrazol-5-yl)-phenyl]acetamide
  • N-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]acetamide
  • Di(1H-tetrazol-5-yl)methanone oxime

Uniqueness

N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its specific combination of phenyl and tetrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3-phenylpropyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C18H19N5O/c24-18(19-12-4-7-15-5-2-1-3-6-15)13-16-8-10-17(11-9-16)23-14-20-21-22-23/h1-3,5-6,8-11,14H,4,7,12-13H2,(H,19,24)

InChI Key

BKSHLAGKTWYNQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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